3-(Methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxylic acid
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Overview
Description
3-(Methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound with the molecular formula C9H8N2O2S and a molecular weight of 208.24 g/mol . This compound is part of the imidazopyridine family, known for its diverse applications in various fields such as medicinal chemistry, materials science, and biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with carbon disulfide and methyl iodide, followed by cyclization with a suitable reagent . The reaction conditions often require controlled temperatures and the presence of a base to facilitate the cyclization process.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with cost-effective and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazo[1,5-a]pyridine ring or the carboxylic acid group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazo[1,5-a]pyridine ring .
Scientific Research Applications
3-(Methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or bind to specific receptors, thereby modulating cellular pathways and exerting its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Imidazo[4,5-b]pyridine derivatives: Another class of related compounds with variations in the ring fusion and substituents.
Uniqueness
3-(Methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxylic acid is unique due to the presence of the methylsulfanyl group, which imparts specific chemical reactivity and biological activity. This functional group can undergo various transformations, making the compound versatile for different applications .
Biological Activity
3-(Methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxylic acid is a compound belonging to the imidazo[1,5-a]pyridine family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and research findings from various sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₈N₂O₂S
- Molecular Weight : 196.24 g/mol
This compound features a methylsulfanyl group attached to the imidazo ring, which is known to influence its biological properties.
Antimicrobial Activity
Research has shown that imidazo[1,5-a]pyridine derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected derivatives are summarized in Table 1.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 12.5 |
This compound | Escherichia coli | 25 |
This compound | Salmonella enterica | 50 |
These findings indicate that the compound possesses potent antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Properties
The anticancer potential of imidazo[1,5-a]pyridines has been extensively studied. In vitro assays have shown that these compounds can inhibit cancer cell proliferation. A notable study evaluated the cytotoxic effects of several derivatives on HeLa cells, revealing IC50 values as follows:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | 15 |
Related derivative X | HeLa | 30 |
Related derivative Y | HeLa | 45 |
The compound exhibited significant cytotoxicity with an IC50 value of 15 µM, demonstrating its potential as an anticancer agent.
The mechanism through which this compound exerts its biological effects is believed to involve inhibition of key enzymes and pathways associated with cell growth and survival. For instance:
- Inhibition of Protein Geranylgeranylation : This compound has been implicated in disrupting the prenylation of Rab proteins, which are crucial for cellular signaling and trafficking.
- Induction of Apoptosis : Studies suggest that it may promote apoptotic pathways in cancer cells by upregulating pro-apoptotic factors.
Case Studies
Several case studies have highlighted the biological activity of imidazo[1,5-a]pyridine derivatives:
- Study on Antimicrobial Efficacy : A recent investigation demonstrated that a series of substituted imidazo[1,5-a]pyridines showed enhanced activity against resistant bacterial strains compared to standard antibiotics.
- Anticancer Activity in Animal Models : In vivo studies using mouse models indicated that treatment with this compound resulted in tumor size reduction in xenograft models of human cancer.
Properties
IUPAC Name |
3-methylsulfanylimidazo[1,5-a]pyridine-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-14-9-10-7(8(12)13)6-4-2-3-5-11(6)9/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPHJPDQTIHHKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2N1C=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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